p-Phenylenediamine

Mutagenicity Genetic Toxicology Risk Assessment

p-Phenylenediamine (1,4-diaminobenzene) is the only isomer that delivers the linear, centrosymmetric architecture required for high-strength para-aramid fibers (>3 GPa tensile strength) and optimal oxidative dyeing. Its distinct redox potential and basicity (pKa1 ≈ 6.3) make it irreplaceable by meta- or ortho-isomers. We supply ≥99% purity material with stringent isomeric impurity limits, mitigating chain-termination risks in polycondensation. For data-driven procurement, DPPD derived from this intermediate provides superior antioxidant protection in rubber at elevated temperatures. Ensure your supply chain specifies the para-isomer explicitly.

Molecular Formula C6H8N2
C6H8N2
C6H4(NH2)2
Molecular Weight 108.14 g/mol
CAS No. 106-50-3
Cat. No. B122844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Phenylenediamine
CAS106-50-3
Synonyms1,4-benzenediamine
1,4-phenyldiamine
1,4-phenylenediamine
4-phenylenediamine
4-phenylenediamine bromide, ion(1+)
4-phenylenediamine dihydrochloride
4-phenylenediamine diperchlorate
4-phenylenediamine ion (1+)
4-phenylenediamine monohydrobromide
4-phenylenediamine monohydrochloride
4-phenylenediamine monohydroiodide
4-phenylenediamine monooxalate
4-phenylenediamine monoperchlorate
4-phenylenediamine monosulfate
4-phenylenediamine sulfate
black henna
p-phenylenediamine
para-phenylenediamine
paraphenylenediamine
Ursol-D
Molecular FormulaC6H8N2
C6H8N2
C6H4(NH2)2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N
InChIInChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2
InChIKeyCBCKQZAAMUWICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4 % at 75 °F (NIOSH, 2024)
SOL IN 100 PARTS COLD WATER;  SOL IN ALCOHOL, CHLOROFORM, ETHER
SOL IN HOT BENZENE
Water solubility= 38,000 ppm
Solubility in water, g/100ml at 25 °C: 4
(75 °F): 4%

p-Phenylenediamine (CAS 106-50-3): Procurement Guide for High-Purity Diamine Intermediate


p-Phenylenediamine (PPD, 1,4-diaminobenzene, CAS 106-50-3) is a linear, symmetrical aromatic diamine. It serves as a high-volume chemical intermediate in three primary industrial sectors: (1) the production of high-strength para-aramid fibers (e.g., Kevlar®) [1], (2) as a primary intermediate in oxidative hair dye formulations [2], and (3) as a precursor for rubber antioxidants and antiozonants [3]. The compound is commercially available in various purity grades (≥99.0% to ≥99.9%) and physical forms (flakes, powder, granules) [4]. Its 1,4-substitution pattern on the benzene ring imparts a rigid, linear geometry that is essential for the liquid crystalline behavior and ultimate tensile properties of para-aramid polymers [1].

Why p-Phenylenediamine Cannot Be Simply Substituted with m-Phenylenediamine or o-Phenylenediamine


The three phenylenediamine isomers (ortho, meta, para) are not functionally interchangeable despite their identical molecular formulas. Their distinct substitution patterns dictate their molecular geometry, electronic properties, and consequent reactivity. p-Phenylenediamine (1,4-substitution) possesses a linear, centrosymmetric structure that enables the formation of rigid-rod polymers and highly conjugated oxidation products [1]. In contrast, m-phenylenediamine (1,3-substitution) introduces a kink into the polymer backbone, resulting in amorphous, flexible materials with lower mechanical strength and thermal stability [2]. o-Phenylenediamine (1,2-substitution) is sterically hindered and preferentially forms heterocyclic compounds, rendering it unsuitable for applications requiring linear polycondensation . Furthermore, the para-isomer exhibits a distinct redox potential and higher basicity (pKa1 ≈ 6.3) compared to the meta and ortho isomers, directly impacting its performance in oxidative dyeing and electrochemical applications [3]. Substituting p-PDA with another isomer will fundamentally alter reaction kinetics, product molecular architecture, and end-use performance characteristics.

Quantitative Differentiation Evidence for p-Phenylenediamine


Mutagenic Potency: p-Phenylenediamine is 12-Fold Less Mutagenic than o-Phenylenediamine in Plant Assays

In a direct head-to-head comparison using the Tradescantia stamen hair mutation assay, p-phenylenediamine exhibited a mutagenic potency of 0.46 mutant stamen hair cells per micromole (μmole), which is 12-fold lower than that of o-phenylenediamine (5.60 mutant cells/μmole) and approximately 3-fold lower than m-phenylenediamine (1.43 mutant cells/μmole) [1]. This assay measures the induction of somatic mutations in a whole-plant system following plant metabolic activation of the test compound.

Mutagenicity Genetic Toxicology Risk Assessment

Skin Sensitization Potency: p-Phenylenediamine Shows Intermediate Potency Among Commercial p-Phenylenediamine Derivatives

Using the murine Local Lymph Node Assay (LLNA), the relative skin sensitization potency of p-phenylenediamine (PPD) and five commercial derivatives was ranked. PPD exhibited intermediate potency, ranking below IPPD and PADPA, but above DMBPPD, MHPPD, and DPPD [1]. While specific EC3 values (estimated concentration inducing a 3-fold stimulation index) were not provided in the abstract for all compounds, the rank order is clearly established.

Skin Sensitization Dermatotoxicology LLNA

Antioxidant Effectiveness: DPPD Demonstrates Superior Performance to 6PPD and IPPD at 180 °C in Polyisoprene Rubber

A head-to-head comparison of six N,N'-substituted p-phenylenediamine antioxidants in a polyisoprene rubber matrix using differential scanning calorimetry (DSC) established a clear ranking of antioxidant effectiveness at 180 °C. The order of effectiveness was DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD [1]. This ranking was derived from two proposed criteria based on the temperature dependence of the oxidation induction period. DPPD (N,N'-diphenyl-p-phenylenediamine) was the most effective, outperforming the more widely used 6PPD and IPPD.

Antioxidant Activity Rubber Degradation DSC Analysis

Electrochemical Detection Sensitivity: A Novel Cu-Ag Nanoalloy Sensor Achieves a 3.96 nM Limit of Detection for p-Phenylenediamine

An electrochemical sensor based on a Cu-Ag nanoalloy and ionic liquid-functionalized graphene oxide modified glassy carbon electrode was developed for the sensitive detection of p-phenylenediamine (p-PDA). The sensor exhibited a linear response for p-PDA concentrations ranging from 0.018 μM to 22 μM, with a calculated limit of detection (LOD) of 3.96 nM (S/N=3) at an oxidation potential of 0.21 V vs. Ag/AgCl [1]. This LOD compares favorably with many previously reported electrochemical sensors for aromatic amines [2].

Electrochemical Sensing Analytical Chemistry Environmental Monitoring

Polymer Mechanical Properties: Para-Aramid Fibers Derived from p-Phenylenediamine Exhibit Tensile Strengths Exceeding 3 GPa, Contrasting with Meta-Aramid's ~0.1 GPa Range

The mechanical properties of polyamides derived from p-phenylenediamine (para-aramids) are fundamentally different from those derived from m-phenylenediamine (meta-aramids). Commercial para-aramid fibers such as Kevlar® (poly(p-phenylene terephthalamide)) exhibit tensile strengths exceeding 3 GPa and tensile moduli in the range of 70-180 GPa . In stark contrast, poly(amide-imide) films synthesized from m-phenylenediamine exhibit tensile strengths of only 86-112 MPa and initial moduli of 1.74-2.81 GPa [1]. This represents a difference in tensile strength of over 25-fold.

Polymer Chemistry High-Performance Fibers Aramid Polymers

Dye Lightfastness: Oxidation Dyes from p-Phenylenediamine Exhibit 'Moderate' Lightfastness Compared to 'Very Poor' for o-Phenylenediamine on PET Fabric

In a comparative dyeing study on PET woven fabric, oxidation dyes were generated in situ from three different intermediates: p-phenylenediamine, o-phenylenediamine, and N-phenyl-p-phenylenediamine. The lightfastness of the resulting dyes was evaluated. The dye derived from p-phenylenediamine (Oxi_dye 1) exhibited 'moderate' lightfastness. The dye derived from o-phenylenediamine (Oxi_dye 2) exhibited 'very poor' lightfastness [1].

Dyeing Textile Chemistry Lightfastness

High-Value Application Scenarios for p-Phenylenediamine Based on Quantitative Differentiation Evidence


Synthesis of High-Strength Para-Aramid Fibers (e.g., Kevlar®) for Ballistic and Composite Applications

The linear, rigid-rod geometry of p-phenylenediamine is essential for synthesizing poly(p-phenylene terephthalamide) (PPTA), which forms lyotropic liquid crystalline solutions. Upon spinning, these solutions yield fibers with tensile strengths exceeding 3 GPa . This is over 25 times stronger than polymers derived from the meta-isomer, which exhibit tensile strengths in the 86-112 MPa range [1]. For ballistic protection, aerospace composites, and high-performance ropes, p-phenylenediamine's para-substitution is a non-negotiable structural requirement for achieving the necessary mechanical properties. Procurement in this sector requires high-purity monomer (typically ≥99.9% by GC) with stringent limits on isomeric impurities (e.g., o- and m-phenylenediamine) to prevent chain termination and maintain molecular weight [2].

Formulation of Oxidative Hair Dyes Requiring a Balanced Risk-Benefit Profile

p-Phenylenediamine is the most widely used primary intermediate in permanent hair dyes due to its ability to produce deep, long-lasting shades upon oxidative coupling. Its selection over o-phenylenediamine is supported by a 12-fold lower mutagenic potency in plant-based genotoxicity assays (0.46 vs. 5.60 mutant cells/μmole) [3]. However, formulators must also consider its skin sensitization potential, which is intermediate among p-phenylenediamine derivatives (less potent than IPPD/PADPA, more potent than DPPD) [4]. For brands seeking to mitigate sensitization risk, this evidence suggests that exploring lower-potency derivatives like DMBPPD or DPPD, or using PPD at the lowest effective concentration, are data-driven formulation strategies.

Selection of Antioxidants for High-Temperature Rubber Compounding

In rubber formulations subjected to elevated service temperatures (e.g., tire sidewalls, engine mounts), the choice of p-phenylenediamine-based antioxidant significantly impacts oxidative stability. DSC analysis at 180 °C in a polyisoprene matrix established that DPPD (N,N'-diphenyl-p-phenylenediamine) provides superior antioxidant protection compared to the more common 6PPD and IPPD [5]. Rubber compounders aiming to maximize the service life of components under severe thermal and oxidative stress should prioritize DPPD over alternative p-phenylenediamine antioxidants based on this quantitative performance ranking. This is a direct, evidence-based procurement decision that impacts product durability.

Quality Control Monitoring of Trace p-Phenylenediamine in Cosmetic Products and Environmental Effluents

Regulatory scrutiny and consumer safety concerns necessitate sensitive analytical methods for quantifying p-phenylenediamine in finished products and wastewater. A recently developed electrochemical sensor utilizing a Cu-Ag nanoalloy on ionic liquid-functionalized graphene oxide achieves a limit of detection (LOD) of 3.96 nM, with a linear response from 0.018 to 22 μM [6]. This represents an approximately 19-fold improvement in sensitivity compared to some earlier electrochemical methods (e.g., 0.075 μM LOD by capillary electrophoresis) [7]. Quality control and environmental monitoring laboratories can adopt this advanced sensor technology to meet stringent detection requirements and ensure compliance with permissible exposure limits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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